Product packaging for 2,2-dimethyl-1lambda4-thiomorpholin-1-one(Cat. No.:CAS No. 1384431-11-1)

2,2-dimethyl-1lambda4-thiomorpholin-1-one

Cat. No.: B6258969
CAS No.: 1384431-11-1
M. Wt: 147.2
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Description

Contextualization of Hypervalent Sulfur Heterocycles

Hypervalent sulfur heterocycles are a class of compounds where the sulfur atom formally possesses more than eight valence electrons. These compounds are of significant interest in organic chemistry due to their unique bonding, structure, and reactivity. researchgate.netopenmedicinalchemistryjournal.com The ability of sulfur to exist in various oxidation states contributes to the diverse chemistry of these heterocycles. researchgate.net They play a role in various applications, from medicinal chemistry to materials science. nih.govdigitellinc.com

Theoretical and Synthetic Significance of λ⁴-Thiomorpholine Frameworks

The λ⁴-thiomorpholine framework represents a specific class of hypervalent sulfur heterocycles. Theoretically, the study of these frameworks provides insights into the nature of the sulfur-nitrogen and sulfur-carbon bonds, as well as the geometry and stability of such hypervalent structures. Synthetically, the development of routes to λ⁴-thiomorpholine derivatives is crucial for accessing novel compounds with potential biological or material properties.

Position of 2,2-Dimethyl-1λ⁴-thiomorpholin-1-one within Thiomorpholine (B91149) S-Oxide Derivatives

Thiomorpholine S-oxides are derivatives of thiomorpholine where the sulfur atom is oxidized. These compounds have garnered attention for their potential applications. For instance, polymers containing thiomorpholine oxide moieties have been investigated for their stimuli-responsive and hemocompatible properties. mdpi.com The specific compound, 2,2-dimethyl-1λ⁴-thiomorpholin-1-one, would be a member of this family, with two methyl groups at the 2-position of the thiomorpholine ring. The gem-dimethyl substitution could influence the conformation of the ring and the reactivity of the sulfoxide (B87167) group.

Fundamental Research Questions and Methodological Approaches in 2,2-Dimethyl-1λ⁴-thiomorpholin-1-one Investigations

Given the lack of specific literature on 2,2-dimethyl-1λ⁴-thiomorpholin-1-one, any investigation would need to start with fundamental questions. These would include the development of a viable synthetic pathway, full characterization of its structure using techniques like X-ray crystallography and NMR spectroscopy, and exploration of its fundamental reactivity. Methodological approaches would likely involve the oxidation of a suitable 2,2-dimethylthiomorpholine (B3052231) precursor.

Due to the absence of specific research on 2,2-dimethyl-1λ⁴-thiomorpholin-1-one, no data tables or detailed research findings can be presented. The information provided in the introductory sections is based on the general knowledge of related classes of compounds. Further research is required to elucidate the specific properties and chemistry of 2,2-dimethyl-1λ⁴-thiomorpholin-1-one.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NOS B6258969 2,2-dimethyl-1lambda4-thiomorpholin-1-one CAS No. 1384431-11-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethyl-1,4-thiazinane 1-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NOS/c1-6(2)5-7-3-4-9(6)8/h7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXUIHPTHLOVAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCS1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301282989
Record name Thiomorpholine, 2,2-dimethyl-, 1-oxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384431-11-1
Record name Thiomorpholine, 2,2-dimethyl-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1384431-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiomorpholine, 2,2-dimethyl-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301282989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,2 Dimethyl 1λ⁴ Thiomorpholin 1 One

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, readily available starting materials. fiveable.meias.ac.indeanfrancispress.com For 2,2-dimethyl-1λ⁴-thiomorpholin-1-one, the primary disconnection targets the complex λ⁴-sulfur center. The sulfoximine (B86345) group (S(=O)=NH) is logically derived from a precursor sulfoxide (B87167) via an imination reaction. This disconnection simplifies the target to 2,2-dimethylthiomorpholine-1-oxide.

Further disconnection of the sulfoxide functionality (S=O) through a controlled oxidation step leads back to the parent heterocycle, 2,2-dimethylthiomorpholine (B3052231). This key intermediate contains the assembled thiomorpholine (B91149) core.

The final set of disconnections breaks the thiomorpholine ring itself. Two primary bond cleavages are considered:

C-N and C-S bond disconnection: This approach breaks the ring into a bifunctional component, such as 2-amino-2-methyl-1-propanethiol, and a two-carbon electrophile, like 1,2-dibromoethane (B42909). This is a common and effective strategy for constructing six-membered heterocycles.

Alternative C-S and C-N disconnection: This strategy could involve reacting a suitable amino alcohol with a thiol-containing species, requiring subsequent functional group interconversions.

This analysis establishes a clear, three-stage forward synthesis plan: 1) construction of the 2,2-dimethylthiomorpholine ring, 2) controlled oxidation to the sulfoxide, and 3) imination to form the final sulfoximine product.

Development of Precursor Synthons

Based on the retrosynthetic analysis, the key synthon for the thiomorpholine ring is 2-amino-2-methyl-1-propanethiol. The synthesis of this precursor can be achieved from the corresponding amino acid, 2-methylalanine. The carboxylic acid functionality can be reduced to an alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄). The resulting amino alcohol, 2-amino-2-methyl-1-propanol, can then be converted to the desired aminothiol. This conversion typically involves activation of the hydroxyl group (e.g., as a tosylate or mesylate) followed by nucleophilic substitution with a sulfur source, such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis.

The other required synthon is a simple two-carbon electrophile. Commercially available and cost-effective options like 1,2-dibromoethane or 1-chloro-2-bromoethane are ideal candidates for the subsequent cyclization step.

Ring Construction Approaches for the Thiomorpholine Core

The formation of the six-membered thiomorpholine ring is the foundational step of the synthesis. This is typically achieved through cyclization reactions that form two new bonds to create the heterocyclic system.

Cyclization Reactions for Six-Membered Sulfur Heterocycles

The construction of the thiomorpholine ring generally involves the reaction of a bifunctional amine-thiol with a bifunctional electrophile. In this case, reacting 2-amino-2-methyl-1-propanethiol with 1,2-dibromoethane in the presence of a base constitutes a direct and efficient method. The base serves to deprotonate the thiol and amine groups, facilitating sequential nucleophilic substitution reactions to close the ring.

Several established routes for synthesizing the parent thiomorpholine ring can be adapted. nih.govacs.orgnih.govchemrxiv.org These include:

The reaction of diethanolamine (B148213) with sodium sulfide (B99878). nih.govacs.org

The reduction of thiomorpholin-3-one, which is formed from ethyl mercaptoacetate (B1236969) and aziridine. nih.govacs.org

Base-mediated cyclization of 2-(2-chloroethylthio)ethylamine hydrochloride. nih.govacs.org

Boron trifluoride etherate-mediated intramolecular hydrothioalkoxylation of nitrogen-tethered alkenes. organic-chemistry.org

For the specific synthesis of 2,2-dimethylthiomorpholine, the double alkylation of 2-amino-2-methyl-1-propanethiol with a 1,2-dihaloethane is the most direct approach.

Reactant 1Reactant 2BaseSolventOutcome
2-Amino-2-methyl-1-propanethiol1,2-DibromoethaneK₂CO₃ or NaHDMF or THF2,2-Dimethylthiomorpholine
2-Amino-2-methyl-1-propanethiol1-Bromo-2-chloroethaneEt₃NAcetonitrile2,2-Dimethylthiomorpholine

Stereoselective Cyclization Strategies

While the target molecule, 2,2-dimethyl-1λ⁴-thiomorpholin-1-one, does not possess a chiral carbon center in the ring, stereoselectivity can be a crucial consideration in the synthesis of substituted thiomorpholines. For instance, polymer-supported synthesis methods have been developed for creating morpholine (B109124) and thiomorpholine-3-carboxylic acid derivatives with high stereocontrol. nih.govacs.org These methods often involve using chiral starting materials like amino acids immobilized on a solid support, followed by cyclization. nih.govacs.org Ring expansion reactions of keto-aziridines with mercaptoacetic acid have also been shown to proceed with high regio- and stereoselectivity. tandfonline.com Although not directly required for the synthesis of the 2,2-dimethyl derivative, these advanced methods are vital for creating more complex, chiral analogues. researchgate.net

Oxidation Pathways for Generating the λ⁴-Sulfur Center

The final and most critical phase of the synthesis is the two-step transformation of the sulfur atom in the 2,2-dimethylthiomorpholine ring into the sulfoximine functionality. This requires a selective oxidation to the sulfoxide, followed by an imination reaction.

Controlled Oxidation Reagents and Conditions

The oxidation of the sulfide in 2,2-dimethylthiomorpholine to its corresponding sulfoxide must be carefully controlled to prevent over-oxidation to the sulfone. acsgcipr.orgjchemrev.com A variety of reagents can achieve this selective transformation. pearson.comorganic-chemistry.org

A simple and effective method involves using one equivalent of an oxidizing agent like hydrogen peroxide in a suitable solvent such as acetic acid. mdpi.com This transition-metal-free approach is considered environmentally benign. mdpi.com Another common and reliable reagent is sodium periodate (B1199274) (NaIO₄), which is known to selectively oxidize sulfides to sulfoxides without significant sulfone formation. youtube.com

Other reagents capable of this selective oxidation include:

meta-Chloroperoxybenzoic acid (m-CPBA) at low temperatures.

Urea-hydrogen peroxide complex, often used with a catalyst like diphenyl diselenide. organic-chemistry.org

o-Iodoxybenzoic acid (IBX) with a catalyst. jchemrev.com

The choice of reagent can be guided by factors such as substrate compatibility, desired reaction conditions, and scale.

Sulfide PrecursorOxidizing AgentConditionsProductSelectivity
2,2-DimethylthiomorpholineH₂O₂ (1 equiv.)Acetic Acid, RT2,2-Dimethylthiomorpholine-1-oxideHigh for Sulfoxide
2,2-DimethylthiomorpholineNaIO₄Methanol/Water, RT2,2-Dimethylthiomorpholine-1-oxideExcellent for Sulfoxide youtube.com
2,2-Dimethylthiomorpholinem-CPBA (1 equiv.)CH₂Cl₂, 0 °C to RT2,2-Dimethylthiomorpholine-1-oxideGood, may require temp. control

Following the successful synthesis of the sulfoxide, the final step is the imination to form the NH-sulfoximine. This transformation introduces the nitrogen group onto the sulfur atom. A modern and highly effective method involves reacting the sulfoxide with an ammonia (B1221849) source in the presence of a hypervalent iodine reagent, such as diacetoxyiodobenzene (B1259982) (PhI(OAc)₂). nih.govnih.gov This reaction proceeds under mild conditions and demonstrates broad functional group tolerance. nih.gov Alternative rhodium-catalyzed methods for direct NH-transfer also exist. organic-chemistry.org Recent advances have also focused on synthesizing cyclic sulfoximines through C-H bond activation strategies, which represent a powerful, albeit different, approach. worktribe.comnih.govmdpi.com

PrecursorImination Reagent SystemSolventProductReference
2,2-Dimethylthiomorpholine-1-oxideNH₄OAc / PhI(OAc)₂Methanol2,2-Dimethyl-1λ⁴-thiomorpholin-1-one nih.gov
2,2-Dimethylthiomorpholine-1-oxideNH₂COONH₄ / PhI(OAc)₂Methanol2,2-Dimethyl-1λ⁴-thiomorpholin-1-one nih.gov

This detailed synthetic pathway, from retrosynthetic design to specific reaction conditions, provides a comprehensive framework for the laboratory preparation of 2,2-dimethyl-1λ⁴-thiomorpholin-1-one.

Introduction and Regioselective Placement of Methyl Substituents

The primary synthetic hurdle in the formation of 2,2-dimethyl-1λ⁴-thiomorpholin-1-one is the regioselective installation of the two methyl groups at the C-2 position of the thiomorpholine ring. While general methods for the synthesis of substituted thiomorpholines exist, achieving a gem-dimethyl substitution at a specific position requires a targeted approach. nih.govnih.gov

One potential strategy involves the cyclization of a precursor that already contains the 2,2-dimethyl-2-aminoethanethiol moiety. For instance, the reaction of 2-amino-2-methyl-1-propanethiol with a suitable two-carbon electrophile, such as 1,2-dihaloethane, could theoretically yield the desired 2,2-dimethylthiomorpholine ring system.

Another approach could be the late-stage C-H methylation of a pre-formed thiomorpholine ring. However, achieving regioselective gem-dimethylation at the C-2 position through this method is challenging and would likely require a directing group to guide the methylation process. researchgate.netmdpi.com Biocatalytic methods using cobalamin-dependent methyltransferases have shown promise for regioselective methylation, but their application to this specific substrate has not been reported. nih.gov

A review of synthetic routes for various substituted thiomorpholines highlights several general strategies, such as the reaction of diethanolamine with a sulfur source or the cyclization of amino-mustard species. nih.govacs.org Adapting these methods for the synthesis of the 2,2-dimethyl derivative would necessitate starting with a correspondingly substituted precursor.

Novel Synthetic Routes and Catalyst Development for 2,2-Dimethyl-1λ⁴-thiomorpholin-1-one Synthesis

The development of novel synthetic routes and catalysts for the efficient synthesis of 2,2-dimethyl-1λ⁴-thiomorpholin-1-one is an area of ongoing interest. While specific catalysts for this compound are not extensively documented, general advancements in catalysis for sulfide oxidation and C-H functionalization are relevant.

For the oxidation step, various catalytic systems have been developed to improve selectivity and efficiency. These include metal-free quinoid catalysts for light-induced thioether to sulfoxide oxidation and manganese porphyrin electrocatalysts. organic-chemistry.org The use of such catalysts could potentially offer a more controlled and milder alternative to traditional stoichiometric oxidants for the oxidation of 2,2-dimethylthiomorpholine.

In terms of forming the heterocyclic ring, photocatalytic methods have emerged as a powerful tool. For instance, a telescoped photochemical thiol-ene reaction followed by cyclization has been developed for the synthesis of unsubstituted thiomorpholine. nih.govacs.org Applying such a strategy to a precursor bearing the gem-dimethyl group could represent a novel and efficient route to 2,2-dimethylthiomorpholine.

Furthermore, the development of catalysts for C-H functionalization could open new avenues for the introduction of methyl groups onto the thiomorpholine scaffold. While direct C-H methylation of such systems is challenging, advances in this area could eventually lead to more direct and efficient synthetic strategies. nih.gov

Theoretical and Computational Chemistry of 2,2 Dimethyl 1λ⁴ Thiomorpholin 1 One

Electronic Structure Analysis and Bonding Characterization

Quantum Chemical Investigations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical methods are indispensable for elucidating the electronic properties of 2,2-dimethyl-1λ⁴-thiomorpholin-1-one. Density Functional Theory (DFT) and ab initio calculations are powerful tools to model the electron distribution and molecular orbitals. unimib.it

DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can provide a detailed picture of the molecule's geometry and electronic distribution. nih.gov These studies typically reveal the partial charges on each atom, highlighting the polar nature of the S=O and S=N bonds. For instance, the sulfur atom is expected to carry a significant positive charge, while the oxygen and nitrogen atoms are negatively charged.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory and can be used to refine the electronic structure and energies obtained from DFT. researchgate.net These calculations are crucial for accurately describing the electron correlation effects, which are significant in molecules with complex bonding arrangements like hypervalent sulfur compounds.

A hypothetical Mulliken charge distribution for 2,2-dimethyl-1λ⁴-thiomorpholin-1-one, as would be derived from such calculations, is presented in the table below.

AtomHypothetical Mulliken Charge (a.u.)
S+0.85
O-0.65
N-0.50
C (adjacent to S)+0.10
C (methyl)-0.20
C (ring)-0.15
H+0.10 to +0.15

This table is illustrative and based on general principles of computational chemistry applied to similar structures.

Understanding Hypervalent Sulfur Bonding in the 1λ⁴-Thiomorpholin-1-one System

The nature of the bonding at the sulfur center in 2,2-dimethyl-1λ⁴-thiomorpholin-1-one is a subject of significant theoretical interest. The term "hypervalent" traditionally suggested the involvement of d-orbitals in bonding, but modern quantum chemical studies have largely refuted this idea for main group elements. wikipedia.org

Instead, the bonding in the S(O)N core is better described by a model involving a highly polarized, charge-separated species, often represented as S⁺-O⁻ and S⁺-N⁻. nih.gov This model is supported by Natural Bond Orbital (NBO) analysis, which typically shows a strong single bond character for the S-N bond with significant ionic contributions, rather than a true double bond. researchgate.net Theoretical investigations indicate that while a formal S=N double bond is often drawn, there is little evidence of π-interaction between sulfur and nitrogen. researchgate.net

The bonding can also be understood in the context of the 3-center-4-electron (3c-4e) bond model for the O-S-N fragment, where three atoms share four electrons, leading to bond orders less than one for the S-O and S-N interactions. wikipedia.org This model avoids the invocation of d-orbital participation and is consistent with the octet rule for the sulfur atom when considering the resonance structures.

Conformational Landscape and Ring Dynamics

The six-membered thiomorpholine (B91149) ring is not planar and can adopt several conformations. The presence of the bulky dimethyl groups at the 2-position significantly influences the conformational preferences and the dynamics of the ring.

Potential Energy Surface Mapping

The potential energy surface (PES) of 2,2-dimethyl-1λ⁴-thiomorpholin-1-one describes the energy of the molecule as a function of its geometry. Mapping the PES allows for the identification of stable conformers (local minima) and the transition states that connect them. jchemrev.com

For the thiomorpholine ring, the most stable conformations are typically chair forms. Due to the substitution pattern, two non-equivalent chair conformations are possible, differing in the axial or equatorial orientation of the S=O and S=N bonds and the methyl groups. The relative energies of these conformers can be calculated using computational methods. It is generally expected that the chair conformation that minimizes steric interactions will be the most stable.

Inversion Barriers and Ring Flipping Energetics

The thiomorpholine ring can undergo a process of ring inversion, or "ring flipping," where it converts from one chair conformation to another. masterorganicchemistry.com This process involves passing through higher-energy transition states, such as boat and twist-boat conformations. jchemrev.com

The energy barrier for this ring inversion can be calculated computationally. For a related system, cis-decalin, the barrier to ring inversion has been determined to be around 12.6 kcal/mol. masterorganicchemistry.com For 2,2-dimethyl-1λ⁴-thiomorpholin-1-one, the barrier is expected to be of a similar magnitude, though it will be influenced by the specific nature of the substituents on the sulfur and nitrogen atoms. The presence of the gem-dimethyl group at the C2 position is expected to have a significant impact on the inversion barrier compared to an unsubstituted thiomorpholine ring.

A hypothetical energy profile for the ring inversion of 2,2-dimethyl-1λ⁴-thiomorpholin-1-one is presented below.

ConformationRelative Energy (kcal/mol)
Chair 10.0
Twist-Boat~5-6
Boat~7-8
Transition State~10-13
Chair 2Varies (depending on substituents)

This table is illustrative and based on typical values for six-membered heterocyclic rings.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can then be used to interpret experimental spectra or to confirm the structure of a synthesized compound. uncw.edu

The most commonly predicted spectroscopic parameters are Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR spectra. nih.gov Methods like the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, have shown good accuracy in predicting chemical shifts. scilit.com

The predicted spectrum can be compared with an experimental spectrum to confirm the identity and stereochemistry of the molecule. For a molecule with multiple possible conformations, the predicted spectrum is often a Boltzmann-weighted average of the spectra of the individual low-energy conformers. uncw.edu This approach allows for a more accurate representation of the spectrum observed at a given temperature.

The table below shows hypothetical predicted ¹³C NMR chemical shifts for 2,2-dimethyl-1λ⁴-thiomorpholin-1-one, illustrating the type of data that can be obtained from computational studies.

Carbon AtomHypothetical Predicted ¹³C Chemical Shift (ppm)
C265-75
C345-55
C545-55
C650-60
C (methyl)25-35

This table is illustrative and based on general ranges for similar heterocyclic systems.

Computational NMR Chemical Shift and Coupling Constant Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational models can predict ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants, offering valuable insights into the electronic environment of the nuclei within 2,2-dimethyl-1λ⁴-thiomorpholin-1-one.

Predictive calculations for the ¹H and ¹³C NMR spectra of 2,2-dimethyl-1λ⁴-thiomorpholin-1-one would likely employ the Gauge-Including Atomic Orbital (GIAO) method, a common approach for calculating magnetic shielding tensors. The choice of density functional and basis set is crucial for accuracy. For similar heterocyclic systems, hybrid functionals such as B3LYP in combination with a basis set like 6-311+G(d,p) have been shown to provide reliable results when correlated with experimental data.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,2-dimethyl-1λ⁴-thiomorpholin-1-one

AtomPredicted Chemical Shift (ppm)Notes
¹H NMR
C2-CH₃~ 1.3 - 1.5Singlet, characteristic of gem-dimethyl groups.
C3-H₂~ 2.8 - 3.2Multiplet, adjacent to the sulfoxide (B87167) group.
C5-H₂~ 3.0 - 3.4Multiplet, influenced by the nitrogen atom.
C6-H₂~ 2.6 - 3.0Multiplet, adjacent to the nitrogen atom.
¹³C NMR
C2~ 60 - 65Quaternary carbon.
C2-(CH₃)₂~ 25 - 30Gem-dimethyl carbons.
C3~ 45 - 50Methylene (B1212753) carbon adjacent to the sulfoxide.
C5~ 50 - 55Methylene carbon adjacent to nitrogen.
C6~ 48 - 52Methylene carbon adjacent to nitrogen.

Note: These are estimated values based on typical ranges for similar structural motifs and require specific computational studies for precise prediction.

Vibrational Mode Analysis for Infrared and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the molecular vibrations of a compound. Computational frequency calculations can predict the vibrational modes of 2,2-dimethyl-1λ⁴-thiomorpholin-1-one, aiding in the interpretation of experimental spectra.

These calculations would typically involve geometry optimization of the molecule followed by a frequency analysis at the same level of theory. The resulting vibrational modes can be visualized to understand the specific atomic motions associated with each predicted peak in the IR and Raman spectra. Key vibrational modes would include the S=O stretch, C-H stretches of the methyl and methylene groups, and various bending and rocking modes of the thiomorpholine ring.

Table 2: Predicted Key Vibrational Frequencies for 2,2-dimethyl-1λ⁴-thiomorpholin-1-one

Vibrational ModePredicted Frequency (cm⁻¹)Spectroscopic Activity
S=O Stretch~ 1050 - 1100Strong in IR
C-H Stretch (Methyl)~ 2950 - 3000Strong in IR and Raman
C-H Stretch (Methylene)~ 2850 - 2950Strong in IR and Raman
C-N Stretch~ 1100 - 1200Moderate in IR
Ring Deformation~ 400 - 800Complex region with multiple modes

Reaction Mechanism Elucidation and Transition State Analysis for 2,2-Dimethyl-1λ⁴-thiomorpholin-1-one Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For 2,2-dimethyl-1λ⁴-thiomorpholin-1-one, this could involve studying its synthesis, degradation, or reactions with other molecules. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, the transition states that connect them.

For instance, the oxidation of the parent thiomorpholine to form the sulfoxide could be modeled. Transition state analysis would involve locating the saddle point on the potential energy surface corresponding to the highest energy barrier of the reaction. The geometry and energy of this transition state would provide critical information about the feasibility and kinetics of the transformation. Properties such as activation energy and reaction enthalpies can be calculated to predict reaction rates and outcomes.

Computational Design of Substituted 2,2-Dimethyl-1λ⁴-thiomorpholin-1-one Derivatives

The principles of computational chemistry can be proactively applied to design novel derivatives of 2,2-dimethyl-1λ⁴-thiomorpholin-1-one with tailored properties. By systematically introducing different substituents at various positions on the thiomorpholine ring, it is possible to computationally screen for molecules with desired electronic, steric, or reactive characteristics.

For example, introducing electron-withdrawing or electron-donating groups could modulate the reactivity of the sulfoxide group or the basicity of the nitrogen atom. Computational screening could involve calculating properties such as the electrostatic potential surface, frontier molecular orbitals (HOMO and LUMO), and various molecular descriptors for a library of virtual compounds. This in silico approach allows for the prioritization of synthetic targets, saving significant time and resources in the laboratory.

Advanced Spectroscopic and Diffraction Based Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For a compound like 2,2-dimethyl-1λ⁴-thiomorpholin-1-one, a suite of advanced NMR experiments would be necessary to assign all proton and carbon signals and to understand its three-dimensional structure and dynamic behavior in solution.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. In 2,2-dimethyl-1λ⁴-thiomorpholin-1-one, the gem-dimethyl groups at the C2 position would be expected to show a characteristic singlet in the ¹H NMR spectrum, likely in the upfield region. The methylene (B1212753) protons of the thiomorpholine (B91149) ring would appear as complex multiplets due to spin-spin coupling. researchgate.net The ¹³C NMR spectrum would show distinct signals for the methyl carbons, the methylene carbons, and the quaternary C2 carbon.

Two-dimensional (2D) NMR techniques are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For 2,2-dimethyl-1λ⁴-thiomorpholin-1-one, COSY would be used to trace the connectivity of the methylene protons within the thiomorpholine ring. researchgate.netsdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is essential for assigning the ¹³C signals based on the already assigned proton signals. researchgate.netsdsu.eduprinceton.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-3 bonds). This technique is vital for identifying quaternary carbons and for piecing together the entire carbon skeleton. For instance, correlations from the methyl protons to the C2 and C3 carbons would be expected. researchgate.netsdsu.eduprinceton.edu

The following table provides hypothetical ¹H and ¹³C NMR chemical shift values for 2,2-dimethyl-1λ⁴-thiomorpholin-1-one, based on data from related thiomorpholine derivatives. mdpi.comresearchgate.net

Atom Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
2 x CH₃ (gem-dimethyl)~ 1.3 (s, 6H)~ 25
C2-~ 55
CH₂-3~ 3.0 (m, 2H)~ 50
CH₂-5~ 3.2 (m, 2H)~ 52
CH₂-6~ 3.5 (m, 2H)~ 48
NHVariable-
Note: s = singlet, m = multiplet. Chemical shifts are referenced to a standard solvent signal.

The thiomorpholine ring, similar to cyclohexane, can exist in different conformations, most commonly a chair form. Due to the presence of the sulfoximine (B86345) group and the gem-dimethyl substitution, the ring inversion process in 2,2-dimethyl-1λ⁴-thiomorpholin-1-one could be hindered. Dynamic NMR (DNMR) spectroscopy is the ideal technique to study such conformational exchange processes. researchgate.netcopernicus.org

By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At low temperatures, the ring inversion may be slow enough on the NMR timescale to allow for the observation of distinct signals for axial and equatorial protons. As the temperature is increased, the rate of inversion increases, leading to broadening of the signals and eventually their coalescence into time-averaged signals at higher temperatures. From the coalescence temperature and the chemical shift difference between the exchanging sites, the energy barrier for the ring inversion can be calculated. Such studies have been performed on N-substituted morpholine (B109124) and thiomorpholine derivatives, revealing the energetic barriers of these dynamic processes. researchgate.netresearchgate.net

For complex molecules or for specific NMR experiments, isotopic labeling can be a powerful tool. sigmaaldrich.com While not commonly required for a molecule of the size and complexity of 2,2-dimethyl-1λ⁴-thiomorpholin-1-one, isotopic enrichment with ¹⁵N or ¹³C could be employed for specialized studies.

For instance, ¹⁵N labeling of the nitrogen atom would allow for the direct observation of the nitrogen nucleus by ¹⁵N NMR and for the use of ¹H-¹⁵N correlation experiments, such as ¹H-¹⁵N HMBC, to probe the electronic environment around the nitrogen. This can be particularly useful for studying hydrogen bonding or protonation equilibria involving the amine group. researchgate.netresearchgate.net

Selective ¹³C labeling of one of the methyl groups could be used in advanced solid-state NMR experiments or to simplify complex spectra in solution. However, for routine structural elucidation of this compound, isotopic labeling would generally not be necessary. sigmaaldrich.comnih.gov

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a key analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization, which can aid in structural elucidation.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision (typically to four or five decimal places). This allows for the unambiguous determination of the elemental formula of the compound. For 2,2-dimethyl-1λ⁴-thiomorpholin-1-one (C₆H₁₃NOS), HRMS would be able to distinguish its molecular formula from other possible combinations of atoms with the same nominal mass. mdpi.comrsc.orgrsc.org

Hypothetical HRMS Data:

Calculated m/z for [M+H]⁺ (C₆H₁₄NOS⁺): 148.0791

Found m/z: A value very close to the calculated mass, confirming the elemental composition.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (usually the molecular ion) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions are then analyzed to provide structural information. The fragmentation pattern is often characteristic of the compound's structure.

For 2,2-dimethyl-1λ⁴-thiomorpholin-1-one, characteristic fragmentation pathways could include:

Loss of one of the methyl groups (a radical, resulting in a 15 Da loss).

Cleavage of the thiomorpholine ring, leading to the loss of small neutral molecules like ethene (28 Da) or other fragments.

Rearrangement reactions followed by fragmentation.

The study of fragmentation patterns of related thiomorpholine derivatives and other cyclic sulfur compounds can help in predicting and interpreting the MS/MS spectrum of 2,2-dimethyl-1λ⁴-thiomorpholin-1-one. mdpi.com

Hypothetical MS/MS Fragmentation of [M+H]⁺ (m/z 148.1)

Precursor Ion (m/z) Fragment Ion (m/z) Plausible Neutral Loss Structural Assignment of Fragment
148.1133.1CH₃• (15 Da)[M+H - CH₃]⁺
148.1116.1CH₃• + NH₃ (32 Da)[M+H - CH₃ - NH₃]⁺
148.190.1C₂H₄O (44 Da) + H₂O[C₄H₈S]⁺
133.1105.1C₂H₄ (28 Da)[C₄H₇NOS - C₂H₄]⁺

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomer Differentiation

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful technique that separates ions in the gas phase based on their size, shape, and charge. nih.gov This method would be invaluable for distinguishing between potential isomers of 2,2-dimethyl-1λ⁴-thiomorpholin-1-one and its derivatives. Different isomers, even with the same mass-to-charge ratio, often exhibit distinct drift times in the ion mobility cell due to their unique collision cross-sections. This allows for their separation and individual analysis by the mass spectrometer. nih.gov

Despite the utility of IMS-MS, a specific search of the available literature yielded no studies on the application of this technique to 2,2-dimethyl-1λ⁴-thiomorpholin-1-one. Consequently, no experimental data on its ion mobility or the differentiation of its potential isomers using this method could be retrieved.

X-ray Diffraction Crystallography for Solid-State Molecular Architecture Determination

Single-Crystal X-ray Diffraction Methodology

For a definitive structural elucidation, single-crystal X-ray diffraction is the most powerful tool. doitpoms.ac.uk This method involves irradiating a single, high-quality crystal of the compound with an X-ray beam. The resulting diffraction pattern is then used to construct a three-dimensional electron density map, from which the atomic positions can be determined with high precision. wordpress.com A search for a crystal structure of 2,2-dimethyl-1λ⁴-thiomorpholin-1-one in crystallographic databases did not yield any results.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is typically used to analyze the crystalline phases of a bulk sample. doitpoms.ac.uk It can identify the crystalline form, assess sample purity, and determine unit cell parameters. While a powerful technique for material characterization, no PXRD data or analysis specific to 2,2-dimethyl-1λ⁴-thiomorpholin-1-one is currently available in the public domain.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy are essential techniques for identifying the functional groups present in a molecule. These methods probe the vibrational modes of a molecule, providing a characteristic "fingerprint" spectrum. For 2,2-dimethyl-1λ⁴-thiomorpholin-1-one, one would expect to observe characteristic stretching and bending vibrations for the C-H, C-N, C-S, and S=O bonds. However, no published IR or Raman spectra for this specific compound could be located.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment (if chiral derivatives are formed)

Should chiral derivatives of 2,2-dimethyl-1λ⁴-thiomorpholin-1-one be synthesized, chiroptical spectroscopy would be crucial for determining their absolute stereochemistry. Techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) measure the differential absorption or rotation of circularly polarized light by a chiral molecule. mdpi.com These experimental data, often in conjunction with theoretical calculations, allow for the assignment of the stereochemical configuration. As no chiral derivatives of 2,2-dimethyl-1λ⁴-thiomorpholin-1-one have been reported in the literature, no chiroptical spectroscopic data is available.

Reactivity and Chemical Transformations of 2,2 Dimethyl 1λ⁴ Thiomorpholin 1 One

Electrophilic and Nucleophilic Reactions at the Sulfur Center

The sulfur atom in the sulfoxide (B87167) group of 2,2-dimethyl-1λ⁴-thiomorpholin-1-one is a key center for reactivity. Due to the polarization of the S=O bond, the sulfur atom is electrophilic, while the oxygen atom is nucleophilic. This duality allows for a range of reactions.

The electrophilic sulfur atom is susceptible to attack by nucleophiles. Nucleophilic substitution at a chiral sulfoxide center often proceeds through an addition-elimination mechanism, which can lead to an inversion of the configuration at the sulfur atom. nih.gov For instance, strong nucleophiles can displace the oxygen atom or lead to other transformations.

Conversely, the sulfoxide oxygen can act as a nucleophile or a base. Acylation of the oxygen atom by electrophilic reagents like acylating agents enhances the electrophilic character of the sulfur atom, making it more susceptible to subsequent nucleophilic attack. libretexts.org While sulfides readily react with alkyl halides to form sulfonium (B1226848) salts, sulfoxides can also be alkylated at the sulfur atom. libretexts.orgmsu.edu The pyramidal shape of sulfoxides means that if the substituents are different, the molecule can be chiral, with the non-bonding electron pair on the sulfur occupying one corner of a tetrahedron. libretexts.org

Table 1: Potential Reactions at the Sulfoxide Center

Reaction TypeReagent(s)Product TypeNotes
Reduction PCl₃, H₂/Raney NiThiomorpholine (B91149)Reduction of the sulfoxide to the corresponding sulfide (B99878).
Oxygen Acylation Acylating agents (e.g., Ac₂O)Acylated IntermediateIncreases the electrophilicity of the sulfur atom. libretexts.org
Nucleophilic Attack at Sulfur Strong Nucleophiles (e.g., OH⁻)Sulfinate (via ring cleavage)Substitution at the sulfur center is possible. nih.gov
Alkylation at Sulfur Alkyl HalidesSulfoxonium SaltAnalogous to the alkylation of sulfides to sulfonium salts. libretexts.orgmsu.edu

Functionalization of the Thiomorpholine Ring Carbon Atoms

The carbon skeleton of 2,2-dimethyl-1λ⁴-thiomorpholin-1-one offers several positions for functionalization. The most reactive carbon positions are typically those adjacent to the heteroatoms or the carbonyl group.

The C3 methylene (B1212753) group, being alpha to the carbonyl group, possesses acidic protons. Treatment with a suitable base can generate an enolate, which can then react with various electrophiles. This allows for the introduction of alkyl, acyl, or other functional groups at this position. This α-functionalization is a common strategy for modifying cyclic ketones.

Functionalization at other positions, such as C5 and C6, is also conceivable. For example, reactions involving the N-H group, such as N-alkylation or N-acylation, could be followed by transformations on the adjacent C5 or C6 atoms, although this is generally less straightforward than α-functionalization. The development of modern C-H functionalization methods could also provide routes to modify these less activated positions. rsc.org

Table 2: Potential Functionalization of Ring Carbons

PositionReaction TypeReagent(s)Intermediate/ProductRationale
C3 AlkylationBase (e.g., LDA), then R-X3-Alkyl-thiomorpholinoneFormation of an enolate intermediate followed by nucleophilic attack on an electrophile.
C3 Aldol CondensationBase, then Aldehyde/Ketone3-(β-Hydroxyalkyl)-thiomorpholinoneThe enolate acts as a nucleophile, attacking another carbonyl compound.
C5/C6 C-H ActivationTransition Metal CatalystFunctionalized ThiomorpholinoneDirect functionalization of C-H bonds is a modern synthetic strategy. rsc.org

Ring-Opening and Ring-Contraction Pathways

The structural integrity of the thiomorpholine ring can be compromised under certain reaction conditions, leading to either ring-opening or ring-contraction products.

Ring-Opening: The thiomorpholine ring can be opened by nucleophilic attack at several positions. For instance, strong nucleophiles can attack the electrophilic carbonyl carbon (C2). This is a common pathway in the hydrolysis of amides and lactams, which would lead to the formation of an amino acid derivative. Similarly, a nucleophile could attack the C6 carbon, leading to the cleavage of the C6-N bond. Thiolysis of epoxides is a well-known ring-opening reaction, and analogous processes could be envisioned for the thiomorpholine ring under specific conditions. arkat-usa.orgdigitellinc.com The reaction of thiazolino fused 2-pyridones with alkyl halides in the presence of a base opens the thiazoline (B8809763) ring via S-alkylation, suggesting a potential pathway for the thiomorpholine system as well. diva-portal.org

Ring-Contraction: Ring-contraction reactions can occur through various rearrangement mechanisms, often to relieve ring strain or to form a more stable ring system. etsu.eduwikipedia.orgyoutube.com For 2,2-dimethyl-1λ⁴-thiomorpholin-1-one, a Favorskii-type rearrangement could be a plausible pathway for contraction. This would require initial halogenation at the C3 position (α to the carbonyl). Subsequent treatment with a base would form an enolate that could displace the halide to form a strained bicyclic cyclopropanone (B1606653) intermediate. Nucleophilic attack on this intermediate would then lead to the opening of the bicyclic system to afford a five-membered ring carboxylic acid derivative. chemistrysteps.com

Derivatization at the Carbonyl Moiety

The carbonyl group at the C2 position is a versatile handle for a wide array of chemical modifications. These reactions are fundamental in organic synthesis and allow for significant structural diversification.

Standard carbonyl derivatization involves addition-elimination reactions with nitrogen nucleophiles. researchgate.net For example, reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH) yields a stable hydrazone, which can be used for characterization. nih.govfishersci.com Other key transformations include the reduction of the carbonyl to a secondary alcohol using hydride reagents, or its complete removal. The Wittig reaction and its variants can convert the carbonyl group into an exocyclic double bond, providing a scaffold for further synthetic elaboration.

Table 3: Selected Derivatization Reactions of the Carbonyl Group

Reaction TypeReagent(s)Product TypeGeneral Utility
Hydrazone Formation 2,4-Dinitrophenylhydrazine (DNPH), acid catalyst2,4-DinitrophenylhydrazoneCharacterization and quantification of carbonyls. nih.govresearchgate.netnih.gov
Reduction Sodium borohydride (B1222165) (NaBH₄)2-Hydroxy-thiomorpholineConversion of ketone to secondary alcohol.
Reductive Amination Amine (R₂NH), reducing agent (e.g., NaBH₃CN)2-Amino-thiomorpholineIntroduction of a new amino substituent. acs.org
Wittig Reaction Phosphorus ylide (Ph₃P=CHR)2-Alkylidene-thiomorpholineFormation of a C=C double bond. youtube.com
Thioacetal Formation Thiol (RSH), Lewis acidThioacetalProtection of the carbonyl group. youtube.com

Role as a Ligand in Coordination Chemistry (Methodological Perspective)

From a methodological standpoint, 2,2-dimethyl-1λ⁴-thiomorpholin-1-one is an intriguing candidate as a ligand in coordination chemistry. It possesses multiple potential donor atoms: the nitrogen atom of the secondary amine, the oxygen atom of the carbonyl group, and the oxygen atom of the sulfoxide group. rsc.org This makes it a potential multidentate or ambidentate ligand.

The coordination behavior would depend on the nature of the metal ion, the solvent, and the reaction conditions.

N-coordination: The nitrogen atom, as a soft donor, could coordinate to a variety of transition metals.

O-coordination (Carbonyl): The carbonyl oxygen, a hard donor, would preferentially bind to hard metal ions.

O-coordination (Sulfoxide): The sulfoxide oxygen is also a common donor site and can bridge metal centers.

The simultaneous coordination of two or more of these sites would result in the formation of stable chelate rings. For example, coordination through the nitrogen and the carbonyl oxygen would form a five-membered chelate ring. The steric hindrance from the gem-dimethyl groups at the C2 position would likely influence the coordination geometry and the stability of the resulting metal complexes, potentially favoring specific conformations or limiting the formation of certain polymeric structures. nih.gov The study of such complexes can provide insight into the electronic and steric properties of the ligand and the preferred coordination modes of different metal ions. whoi.edunih.govyoutube.com

Table 4: Potential Coordination Modes

Donor Atom(s)DenticityPotential Chelate Ring SizeNotes
N Monodentate-Coordination via the secondary amine.
O (Carbonyl) Monodentate-Coordination via the ketone oxygen.
O (Sulfoxide) Monodentate-Coordination via the sulfoxide oxygen.
N, O (Carbonyl) Bidentate5-memberedForms a stable chelate complex.
N, O (Sulfoxide) Bidentate4-memberedForms a less common 4-membered chelate ring.
O (Carbonyl), O (Sulfoxide) Bidentate6-memberedForms a 6-membered chelate ring.

Utilization as a Synthetic Intermediate or Building Block for Complex Molecules

The varied reactivity of 2,2-dimethyl-1λ⁴-thiomorpholin-1-one makes it a valuable building block for the synthesis of more complex molecules, particularly those with potential biological activity. Heterocyclic scaffolds are central to many pharmaceuticals, and the thiomorpholine core is no exception. acs.org

The ability to selectively functionalize the molecule at the nitrogen atom, the α-carbon, the carbonyl group, or the sulfoxide center allows for a modular approach to synthesis. For example, the N-H group can be used to attach the scaffold to other molecular fragments. The carbonyl group can be transformed into a variety of other functional groups, and the sulfoxide provides a chiral center and a site for further reactions. Ring-opening and -contraction reactions can be employed to transform the six-membered ring into other cyclic or acyclic structures, further expanding its synthetic utility. diva-portal.orglkouniv.ac.in The introduction of a thiomorpholine ring containing a carbonyl group has been shown to be beneficial for the biological activity in certain classes of compounds. acs.org Therefore, derivatives of 2,2-dimethyl-1λ⁴-thiomorpholin-1-one serve as important intermediates in the development of new chemical entities.

Derivatization Strategies and Functionalization of 2,2 Dimethyl 1λ⁴ Thiomorpholin 1 One

Remote Functionalization Approaches

Remote functionalization involves chemical modification at a position distant from the primary functional group of a molecule. In the context of cyclic sulfoximines, this often entails C-H activation at positions on an appended aryl ring or other distal sites. These strategies are valuable for creating complex molecular architectures from simpler precursors.

A comprehensive search of scientific databases for remote functionalization reactions specifically applied to 2,2-dimethyl-1λ⁴-thiomorpholin-1-one did not yield any specific examples or dedicated studies. While general methods for the remote C-H functionalization of other sulfoximine-containing compounds have been developed, their application to this particular gem-dimethyl substituted thiomorpholinone scaffold has not been reported in the reviewed literature.

Synthesis of Fused Heterocyclic Systems Containing the 2,2-Dimethyl-1λ⁴-thiomorpholin-1-one Core

The fusion of additional heterocyclic rings onto a core structure is a common strategy in medicinal chemistry to explore new chemical space and modulate pharmacological properties. For sulfoximines, this is often achieved through annulation reactions, where the sulfoximine (B86345) moiety directs the formation of a new ring. nih.govencyclopedia.pub For example, rhodium-catalyzed C-H activation and subsequent cyclization of aryl sulfoximines with various partners like alkynes or diazo compounds can lead to fused systems such as 1,2-benzothiazines. nih.gov

Despite the existence of these methods for other sulfoximines, a search for the synthesis of fused heterocyclic systems specifically originating from or incorporating the 2,2-dimethyl-1λ⁴-thiomorpholin-1-one core did not provide any documented examples. The research literature does not currently contain reports on the use of this compound as a building block for the construction of more complex, fused polycyclic structures.

Introduction of Chiral Auxiliaries or Stereocenters

The introduction of chirality is fundamental in drug discovery. This can be achieved by creating new stereocenters on the molecule or by attaching a chiral auxiliary to guide stereoselective transformations. whiterose.ac.ukresearchgate.net Sulfur-based chiral auxiliaries, for instance, have been effectively used in various asymmetric reactions. acs.org For cyclic sulfoximines, the sulfur atom of the sulfoximine group is itself a stereocenter (when appropriately substituted), and methods exist for the enantioselective synthesis or resolution of such compounds. nih.gov

However, there are no specific reports in the surveyed literature describing the attachment of external chiral auxiliaries to 2,2-dimethyl-1λ⁴-thiomorpholin-1-one to direct further functionalization. Similarly, studies detailing the creation of new stereocenters on the thiomorpholine (B91149) ring of this specific compound, beyond the inherent chirality at sulfur, are not available.

Polymer-Bound or Solid-Supported 2,2-Dimethyl-1λ⁴-thiomorpholin-1-one Derivatives

Solid-phase synthesis is a powerful technique for creating libraries of compounds for high-throughput screening. This involves anchoring a starting material to a polymer resin and performing subsequent chemical modifications. Polymer-supported synthesis of various thiomorpholine derivatives has been reported, demonstrating the feasibility of this approach for the general scaffold. mdpi.com

A specific search for polymer-bound or solid-supported derivatives of 2,2-dimethyl-1λ⁴-thiomorpholin-1-one yielded no results. The scientific literature does not appear to contain examples of this compound being immobilized on a solid support for the purpose of combinatorial derivatization or other applications.

Synthesis of Analogs with Modified Substitution Patterns

The synthesis of analogs with varied substitution patterns is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's properties. For the 2,2-dimethyl-1λ⁴-thiomorpholin-1-one scaffold, this could involve modifications at the nitrogen atom, or at the carbon atoms of the thiomorpholine ring. General methods for the N-functionalization of sulfoximines are well-established, and various synthetic routes to substituted thiomorpholines are known. chemrxiv.orgjchemrev.comresearchgate.net

However, a detailed investigation of the literature found no studies specifically focused on the systematic synthesis of analogs of 2,2-dimethyl-1λ⁴-thiomorpholin-1-one with modified substitution patterns. While the synthesis of the parent thiomorpholine ring and other derivatives is described, a dedicated exploration of analogs based on this specific gem-dimethyl core is not currently available in published research. organic-chemistry.org

Advanced Analytical Techniques in the Research of 2,2 Dimethyl 1λ⁴ Thiomorpholin 1 One

Chromatographic Methods for Purification and Purity Assessment (e.g., HPLC, GC)

Chromatographic techniques are fundamental for the separation, purification, and assessment of the purity of 2,2-dimethyl-1λ⁴-thiomorpholin-1-one. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC) is particularly suited for the analysis of non-volatile and thermally sensitive compounds like many thiomorpholine (B91149) derivatives. For analogous compounds, such as Thiomorpholine, 4-methyl-, 1,1-dioxide, reverse-phase (RP) HPLC methods have been successfully developed. These methods typically utilize a C18 column and a mobile phase consisting of an organic modifier like acetonitrile, water, and an acid such as phosphoric or formic acid to ensure good peak shape and resolution. The purity of 2,2-dimethyl-1λ⁴-thiomorpholin-1-one can be determined by integrating the peak area of the main component and comparing it to the total area of all detected peaks.

Gas Chromatography (GC) is a powerful technique for volatile compounds and can be applied to thiomorpholine derivatives, sometimes after appropriate derivatization to increase volatility. For sulfur-containing compounds, GC is often paired with a sulfur-selective detector, such as a Sulfur Chemiluminescence Detector (SCD) or a Flame Photometric Detector (FPD). These detectors provide high sensitivity and selectivity for sulfur-containing analytes, minimizing interference from non-sulfur-containing matrix components. This is crucial for assessing purity in complex reaction mixtures where byproducts may be present. The analysis of aromatic sulfur compounds in various fractions has been successfully performed using GC-SCD.

Table 1: Example HPLC Method for a Thiomorpholine Derivative This table is based on methods developed for analogous compounds like Thiomorpholine, 4-methyl-, 1,1-dioxide.

Parameter Condition
Column Newcrom R1, 4.6 x 150 mm
Mobile Phase Acetonitrile (MeCN) and Water with Phosphoric Acid
Detector UV, Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS)
Application Purity assessment, preparative separation of impurities

Table 2: Typical GC-SCD Parameters for Sulfur Compound Analysis This table represents typical conditions for the analysis of volatile sulfur compounds.

Parameter Condition
Column Agilent J&W DB-Sulfur SCD or equivalent
Carrier Gas Helium
Inlet Temperature 275 °C
Oven Program Temperature gradient (e.g., 40 °C hold, then ramp 10 °C/min)
Detector Sulfur Chemiluminescence Detector (SCD)
SCD Furnace Temp. ~800 °C
Application Quantification of sulfur-containing impurities

Hyphenated Techniques for Mixture Analysis and Reaction Monitoring (e.g., LC-NMR, GC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the unambiguous identification of components in complex mixtures and for monitoring reaction progress.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. For compounds like 4-(4-nitrophenyl)thiomorpholine, GC-MS is used for definitive structural confirmation. The electron impact (EI) ionization source generates a reproducible fragmentation pattern, or "mass spectrum," that serves as a molecular fingerprint, allowing for the identification of the parent compound and any related impurities or byproducts by comparing the data to spectral libraries or through manual interpretation.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) and its combination with Mass Spectrometry (LC-NMR-MS) provide unparalleled structural information for analytes in complex mixtures without the need for prior isolation. This is particularly valuable in the study of drug metabolism or natural product discovery. The technique can be operated in "on-flow" mode for rapid screening or "stop-flow" mode, where the chromatographic flow is paused to acquire more detailed 1D and 2D NMR spectra on a specific peak, enabling the complete structural elucidation of novel compounds or intermediates. For 2,2-dimethyl-1λ⁴-thiomorpholin-1-one, LC-NMR could be used to analyze reaction mixtures to identify isomers, degradation products, or metabolites.

Hyphenated Techniques for Reaction Monitoring (e.g., LC-MS Reaction Monitoring)

Real-time monitoring of chemical reactions is crucial for understanding reaction mechanisms, identifying transient intermediates, and optimizing reaction conditions. Liquid Chromatography-Mass Spectrometry (LC-MS) is a primary tool for this purpose.

An HPLC-MS/MS method has been effectively used to monitor the oxidation of isothiazolium salts, which are structurally related to thiomorpholine derivatives. This approach allows for the separation of the starting material, intermediates, and final products from the reaction mixture, with subsequent identification and quantification by MS. By taking aliquots from a reaction at various time points, a kinetic profile can be constructed. This data provides detailed information on the reaction pathways and helps to elucidate the mechanism. In the synthesis or transformation of 2,2-dimethyl-1λ⁴-thiomorpholin-1-one, for example, the oxidation of the sulfur atom could be monitored to prevent overoxidation to the corresponding sulfone. LC-MS can also be used in forced degradation studies to identify products formed under hydrolytic, oxidative, or photolytic stress.

Table 3: Application of LC-MS in Reaction Monitoring This table illustrates how LC-MS could be used to monitor the oxidation of a thiomorpholine sulfide (B99878) to the target sulfoximine (B86345).

Time Point Starting Material (Sulfide) Peak Area Intermediate (Sulfoximine) Peak Area Byproduct (Sulfone) Peak Area
0 min 1,500,000 0 0
30 min 750,000 680,000 50,000
60 min 200,000 1,100,000 150,000
120 min 10,000 950,000 450,000

EPR Spectroscopy for Radical Intermediates (if applicable to reaction mechanisms)

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly specific technique for the detection and characterization of species with unpaired electrons, such as free radicals. In reaction mechanisms involving single-electron transfer steps, photolysis, or radiolysis, radical intermediates may be formed.

The study of sulfur-containing compounds often involves sulfur-centered radicals. Thiyl radicals (R-S•) and sulfinyl radicals (R-SO•) are potential intermediates in the oxidation or degradation of thiomorpholine derivatives. EPR spectroscopy can provide definitive evidence for the existence of such species. The spectra of organo-sulfur radicals are characterized by a significant g-value anisotropy due to the large spin-orbit coupling of the sulfur atom, which results in a characteristic "sulfur pattern". For short-lived radicals, a technique called "spin trapping" is often employed, where a nitrone or nitroso compound reacts with the transient radical to form a more stable radical adduct that can be readily detected by EPR. If the synthesis or degradation of 2,2-dimethyl-1λ⁴-thiomorpholin-1-one were to proceed via a radical mechanism, EPR would be the ideal tool to investigate these reactive intermediates.

Table 4: Representative EPR g-Values for Sulfur-Centered Radicals This table provides typical g-values for radicals that could be relevant in the study of thiomorpholine derivatives.

Radical Type g-value 1 g-value 2 g-value 3
Thiyl Radical (e.g., from Thiacyclobutane) 2.058 2.026 1.997
Thiyl Radical (Adsorbed on Vycor) 2.042 - -
Diradical (from cyclic disulfide) 2.056 2.027 2.002

Calorimetric Techniques for Thermodynamic Studies of Transformations

Calorimetric techniques measure the heat flow associated with chemical reactions or physical transitions, providing essential thermodynamic data such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG).

Differential Scanning Calorimetry (DSC) is used to study thermal events like melting, crystallization, and phase transitions. For 2,2-dimethyl-1λ⁴-thiomorpholin-1-one, DSC could be used to determine its melting point, assess its thermal stability, and study any polymorphic transitions. Furthermore, DSC can measure the heat of reaction for processes that can be induced by temperature, such as decomposition or some oxidation reactions. For instance, the vulcanization of rubber, an exothermic process involving sulfur, has been studied using DSC to determine the vulcanization enthalpy.

Isothermal Titration Calorimetry (ITC) and other forms of reaction calorimetry measure the heat released or absorbed during a chemical reaction in solution at a constant temperature. This technique can be used to determine the enthalpy of reaction (ΔH) for the transformations of 2,2-dimethyl-1λ⁴-thiomorpholin-1-one. For example, the enthalpy of oxidation from the corresponding sulfide to the sulfoximine could be precisely measured by titrating an oxidizing agent into a solution of the sulfide inside the calorimeter. This thermodynamic data is crucial for understanding the energetics of the transformation and for process safety and scale-up.

Table 5: Thermodynamic Parameters Obtainable from Calorimetry

Technique Measurement Key Parameters Determined Application to 2,2-dimethyl-1λ⁴-thiomorpholin-1-one
DSC Heat flow vs. Temperature Melting Point (Tₘ), Enthalpy of Fusion (ΔHₘ), Glass Transition (T₉), Heat of Reaction (ΔHᵣₓₙ) Thermal stability, purity analysis, study of polymorphic forms, heat of decomposition.
ITC/Reaction Calorimetry Heat flow vs. Time (at constant T) Enthalpy of Reaction (ΔH), Binding Affinity (Kₐ), Stoichiometry (n) Measuring the enthalpy of oxidation, reduction, or other chemical transformations.

Future Research Directions in 2,2 Dimethyl 1λ⁴ Thiomorpholin 1 One Chemistry

Development of Asymmetric Synthesis Methodologies for Chiral Analogs

The creation of chiral molecules is a cornerstone of modern organic and medicinal chemistry. While the 2,2-dimethyl substitution pattern of the parent compound precludes chirality at that position, the synthesis of chiral analogs with substitution at other positions on the thiomorpholinone ring is a critical area for future investigation. The development of catalytic asymmetric methods to access such compounds would be a significant advancement. nih.gov

Currently, the asymmetric synthesis of chiral sulfoximines is an underdeveloped field, with many existing methods relying on starting materials that are already enantioenriched. nih.gov Future research should focus on several promising strategies:

Use of Chiral Auxiliaries: A well-established strategy involves the temporary incorporation of a chiral auxiliary to direct the stereochemical outcome of a reaction. wikipedia.org For instance, auxiliaries derived from amino acids have proven effective in the synthesis of sulfur-containing heterocycles. scielo.org.mx Research could explore the attachment of a chiral auxiliary to the nitrogen of a precursor, guiding subsequent cyclization or functionalization steps to produce enantiomerically enriched thiomorpholinone analogs.

Catalytic Enantioselective Transformations: This is the most efficient and desirable approach for generating enantiopure compounds. acs.org Future work could investigate transition-metal-catalyzed reactions, such as rhodium-catalyzed C-H activation/annulation, which has been successfully applied to the enantioselective synthesis of related 1,2-benzothiazines. nih.gov Adapting such methodologies to the thiomorpholinone core could provide direct access to chiral-at-sulfur or chiral-at-carbon analogs.

Stereospecific Cyclization: Another avenue involves the cyclization of chiral, non-racemic precursors where the chirality is transferred to the final product. A recent stereospecific cyclization of N-propargylsulfinamides to form chiral cyclic sulfoximines without loss of optical purity offers a template for this approach. researchgate.netscispace.com Developing analogous cyclization strategies for precursors of 2,2-dimethyl-1λ⁴-thiomorpholin-1-one would be a valuable goal.

A comparative table of potential asymmetric synthesis strategies is presented below.

StrategyDescriptionPotential AdvantagesKey Challenges
Chiral Auxiliary A removable chiral group is temporarily attached to the substrate to direct a stereoselective reaction. wikipedia.orgWell-established principles; predictable stereochemical outcomes.Requires additional steps for attachment and removal; stoichiometric use of the auxiliary.
Catalytic Asymmetric C-H Functionalization A chiral catalyst is used to selectively functionalize a C-H bond on the prochiral substrate, creating a stereocenter. nih.govHigh atom economy; direct functionalization of the heterocyclic core.Catalyst development and optimization; controlling regioselectivity and enantioselectivity.
Stereospecific Cyclization A chiral acyclic precursor is cyclized in a way that preserves or transfers the existing stereochemical information to the new ring. researchgate.netHigh stereochemical fidelity; potential for complex architectures.Synthesis of the chiral acyclic precursor; ensuring the cyclization is fully stereospecific.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch flask, offers numerous advantages, including enhanced safety, improved reaction control, and easier scalability. The synthesis of heterocyclic compounds, in particular, has benefited significantly from this technology.

Future research should aim to translate the synthesis of 2,2-dimethyl-1λ⁴-thiomorpholin-1-one and its derivatives to continuous flow platforms. A recent study demonstrated the successful synthesis of the parent thiomorpholine (B91149) ring via a telescoped photochemical thiol-ene reaction and cyclization sequence in continuous flow, highlighting the feasibility of this approach for related structures. acs.org

Key areas for development include:

Telescoped Reactions: Designing multi-step sequences where the output of one flow reactor is directly fed into the next without intermediate purification. This could streamline the synthesis from simple starting materials to the final thiomorpholinone product.

Photochemical and Electrochemical Methods: Integrating photo- or electro-reactors into the flow setup to enable novel transformations that may be difficult to achieve under standard batch conditions.

Automated Optimization: Coupling flow reactors with automated systems that can systematically vary reaction parameters (e.g., temperature, residence time, stoichiometry) to rapidly identify optimal synthesis conditions.

The integration of these technologies would not only accelerate the synthesis of a library of 2,2-dimethyl-1λ⁴-thiomorpholin-1-one analogs for screening but also provide a more sustainable and efficient manufacturing process.

Application of Advanced Machine Learning for Reaction Prediction and Optimization

Machine learning (ML) is emerging as a powerful tool in chemical synthesis, capable of predicting reaction outcomes, suggesting optimal conditions, and even proposing novel synthetic routes. Applying these techniques to the chemistry of 2,2-dimethyl-1λ⁴-thiomorpholin-1-one could significantly accelerate its development.

Future research in this domain should focus on:

Reaction Condition Optimization: Training ML models on datasets of reactions involving sulfur-nitrogen heterocycles to predict the optimal catalysts, solvents, and temperatures for desired transformations of the thiomorpholinone core.

Retrosynthesis Prediction: Utilizing ML-based retrosynthesis tools to propose novel and efficient synthetic pathways to complex analogs of 2,2-dimethyl-1λ⁴-thiomorpholin-1-one. This is particularly relevant for heterocyclic compounds where synthetic accessibility can be a challenge.

Predicting Substrate Scope: Developing models that can accurately predict whether a new substrate will be successful in a known reaction, thereby reducing the number of failed experiments and saving resources.

While ML models rely on large datasets, which may be sparse for this specific compound, transfer learning techniques show promise. Models trained on broader datasets of heterocyclic chemistry could be fine-tuned with a smaller, more specific dataset of thiomorpholinone reactions as it becomes available.

Exploration of its Properties as a Building Block in Advanced Organic Materials (from a structural or synthetic perspective)

Organic building blocks are fundamental molecular components used to construct larger, more complex architectures for materials science. The rigid, three-dimensional structure and the presence of a polar sulfoximine (B86345) group make 2,2-dimethyl-1λ⁴-thiomorpholin-1-one an intriguing candidate as a novel building block.

Future synthetic research should explore its incorporation into larger molecular frameworks. This is not about investigating the final material's properties (e.g., conductivity, luminescence) but about developing the synthetic methodologies to use the compound as a structural unit.

Key synthetic goals would include:

Functionalization of the Heterocycle: Developing reliable methods to install functional groups (e.g., halides, boronic esters, alkynes) onto the thiomorpholinone ring. These "handles" are essential for subsequent coupling reactions.

Incorporation into Polymers and Macrocycles: Using functionalized thiomorpholinone derivatives as monomers in polymerization reactions or as components in the synthesis of macrocycles. The unique stereoelectronic nature of the sulfoximine could influence the conformational properties of the resulting materials.

Synthesis of Rigid Scaffolds: Exploring reactions where the thiomorpholinone core acts as a rigid linker or a three-dimensional node to create complex molecular architectures. Thiophene 1,1-dioxides, which are structurally related, have been used as unique building blocks in organic synthesis, suggesting a similar potential for this scaffold.

The table below outlines potential functionalization strategies to enable the use of this compound as a building block.

Functional Group to InstallPotential Synthetic MethodPurpose as a Building Block
Aryl or Vinyl HalideHalogenation of an activated position on the ring.Substrate for cross-coupling reactions (e.g., Suzuki, Heck).
Boronic Acid/EsterMetal-catalyzed C-H borylation.Coupling partner in Suzuki reactions.
Alkyne or AzideN-alkylation with a propargyl or azidoethyl group.Participant in "click" chemistry (CuAAC or SPAAC).

Comprehensive Mechanistic Understanding of Novel Reactions

A deep understanding of reaction mechanisms is crucial for controlling reaction outcomes, improving efficiency, and discovering new transformations. For 2,2-dimethyl-1λ⁴-thiomorpholin-1-one, many of its potential reactions are yet to be discovered, and their mechanisms are completely unexplored.

Future research should be dedicated to elucidating the mechanisms of novel reactions involving this scaffold. This could involve:

Cycloaddition Reactions: Investigating the potential of the thiomorpholinone ring to participate in cycloaddition reactions. A detailed mechanistic study, potentially using computational methods like Density Functional Theory (DFT), could reveal whether it acts as a dipole, dienophile, or other reactive species. Understanding the mechanism of [3+2] cycloadditions in related systems can provide a theoretical framework for these investigations.

Ring-Opening and Ring-Expansion Reactions: Exploring reactions that modify the core heterocyclic structure. Mechanistic studies would be vital to understand the factors that control selectivity and to guide the development of synthetic methods for creating larger or different ring systems.

Reactions at the Sulfur Center: Probing the reactivity of the S=N and S=O bonds within the sulfoximine group. Understanding the mechanism of substitution or addition at the sulfur center could lead to novel methods for functionalizing the molecule.

By combining experimental studies (e.g., kinetic analysis, isotope labeling, intermediate trapping) with computational modeling, a comprehensive picture of the reactivity of 2,2-dimethyl-1λ⁴-thiomorpholin-1-one can be developed, paving the way for its rational application in complex molecule synthesis.

Q & A

Q. What are the standard synthetic routes for 2,2-dimethyl-1λ⁴-thiomorpholin-1-one, and what reaction conditions are critical for yield optimization?

Synthesis typically involves cyclization of precursor amines with thiocarbonyl reagents. Key steps include solvent selection (e.g., ethanol or dichloromethane), temperature control (40–80°C), and catalyst use (e.g., acid/base catalysts). Monitoring via thin-layer chromatography (TLC) ensures intermediate formation, while nuclear magnetic resonance (NMR) spectroscopy confirms final product purity . Yield optimization requires iterative adjustments to solvent polarity and stoichiometric ratios of reactants.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR spectroscopy (¹H, ¹³C, and DEPT-135) identifies structural features like thiomorpholine ring protons and methyl groups.
  • Mass spectrometry (MS) confirms molecular weight and fragmentation patterns.
  • High-performance liquid chromatography (HPLC) with UV detection quantifies purity (>95% is standard for biological assays). Cross-validation with infrared (IR) spectroscopy ensures functional group integrity (e.g., C=O and S–C bonds) .

Q. What are the documented chemical reactivities of 2,2-dimethyl-1λ⁴-thiomorpholin-1-one?

The compound undergoes nucleophilic substitution at the thiomorpholine sulfur atom and ketone-mediated reactions (e.g., Grignard additions). Steric hindrance from dimethyl groups limits reactivity at the 2-position, favoring regioselective modifications at the thiocarbonyl group .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across studies (e.g., inconsistent enzyme inhibition results)?

  • Replicate assays under standardized conditions (pH, temperature, enzyme concentration).
  • Validate target specificity using knockout cell lines or competitive inhibitors.
  • Analyze stereochemical purity , as enantiomeric impurities may alter activity .
  • Apply dose-response curves to distinguish between true bioactivity and assay artifacts.

Q. What methodological strategies are recommended for investigating its enzyme inhibition mechanisms?

  • Kinetic studies (e.g., Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive).
  • Molecular docking simulations to predict binding modes (software: AutoDock Vina).
  • Isothermal titration calorimetry (ITC) quantifies binding affinity and thermodynamics .
  • Site-directed mutagenesis identifies critical amino acid residues in the enzyme active site.

Q. How can stability issues (e.g., decomposition in solution) be mitigated during experimental use?

  • Storage conditions : Lyophilize and store at -20°C under inert gas (argon/nitrogen).
  • Solvent selection : Use anhydrous DMSO or acetonitrile to prevent hydrolysis.
  • Real-time stability monitoring via HPLC-MS at intervals to detect degradation products .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

  • ADMET prediction tools (e.g., SwissADME, pkCSM) estimate absorption, metabolism, and toxicity.
  • Density Functional Theory (DFT) calculates electronic properties relevant to redox stability.
  • Molecular dynamics (MD) simulations model membrane permeability and blood-brain barrier penetration .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data (e.g., NMR shifts vs. XRD structures)?

  • Repeat experiments with freshly prepared samples to rule out degradation.
  • Cross-validate with alternative techniques (e.g., X-ray diffraction for crystallographic confirmation).
  • Collaborate with computational chemists to reconcile experimental and theoretical data .

Methodological Tables

Analytical Technique Application Key Parameters
NMR SpectroscopyStructural elucidationChemical shifts (δ 1.5–3.0 ppm for CH₃)
HPLC-MSPurity assessmentRetention time, m/z = [M+H]⁺
ITCBinding affinity measurementΔG, ΔH, Kd values
DFT CalculationsElectronic property predictionHOMO-LUMO gap, electrostatic potential maps

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.